Cas no 929413-63-8 (5-bromo-2-(E)-2-bromoethenyl-1-benzofuran)

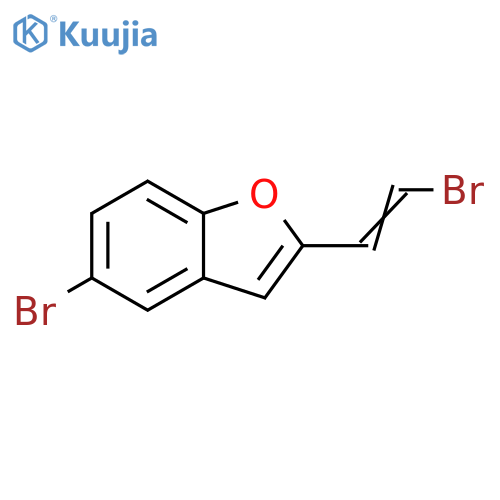

929413-63-8 structure

商品名:5-bromo-2-(E)-2-bromoethenyl-1-benzofuran

CAS番号:929413-63-8

MF:C10H6Br2O

メガワット:301.962041378021

CID:5427710

5-bromo-2-(E)-2-bromoethenyl-1-benzofuran 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran

- 5-bromo-2-[(E)-2-bromovinyl]-1-benzofuran

- Benzofuran, 5-bromo-2-(2-bromoethenyl)-

- 5-bromo-2-(E)-2-bromoethenyl-1-benzofuran

-

- インチ: 1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H

- InChIKey: MAGNBHUIAUXTNA-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(Br)C=C2C=C1C=CBr

5-bromo-2-(E)-2-bromoethenyl-1-benzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-3651-50mg |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 50mg |

$160.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-20μmol |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 20μmol |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-2μmol |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 2μmol |

$57.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-10μmol |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 10μmol |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-5μmol |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 5μmol |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-3mg |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-10mg |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 10mg |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-40mg |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 40mg |

$140.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-25mg |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 25mg |

$109.0 | 2023-09-05 | ||

| Life Chemicals | F3385-3651-30mg |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |

929413-63-8 | 30mg |

$119.0 | 2023-09-05 |

5-bromo-2-(E)-2-bromoethenyl-1-benzofuran 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

929413-63-8 (5-bromo-2-(E)-2-bromoethenyl-1-benzofuran) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量